(4E)-4-(4-butoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-(4-butoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(4-butoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one typically involves the condensation of 4-butoxybenzaldehyde with 3-phenyl-1,2-oxazol-5(4H)-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(4-butoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolone ring into other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-(4-butoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, oxazolone derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may exhibit similar activities and could be explored for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-(4-butoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-(4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
- (4E)-4-(4-ethoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
- (4E)-4-(4-propoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
Uniqueness
(4E)-4-(4-butoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other oxazolone derivatives with different alkoxy groups.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C20H19NO3/c1-2-3-13-23-17-11-9-15(10-12-17)14-18-19(21-24-20(18)22)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3/b18-14+ |
InChI Key |
BPQRTDMRBHFENK-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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